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Compound of Interest

Compound Name: Pyridazino[1,2-a]cinnoline

Cat. No.: B15226230 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of

Pyridazino[1,2-a]cinnoline derivatives, a class of nitrogen-containing heterocyclic compounds

with potential applications in medicinal chemistry. This document summarizes available

spectroscopic data, outlines general experimental protocols for their characterization, and

explores potential biological signaling pathways they may influence.

Core Structure and Spectroscopic Overview
The Pyridazino[1,2-a]cinnoline core represents a fused ring system combining the structural

features of both pyridazine and cinnoline. Spectroscopic analysis is crucial for the

unambiguous identification and characterization of these derivatives. The primary techniques

employed are Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR)

Spectroscopy, and Mass Spectrometry (MS).

A key publication in this field is the work of Ahmed Soliman in the Journal of Heterocyclic

Chemistry (2002), which describes the synthesis of new pyridazino cinnoline derivatives. While

direct access to the full quantitative data from this specific publication is limited, this guide

compiles representative data from related fused pyridazine and cinnoline systems to provide a

foundational understanding.

Spectroscopic Data of Related Derivatives
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Due to the limited availability of specific quantitative data for a wide range of Pyridazino[1,2-
a]cinnoline derivatives in publicly accessible literature, the following tables present

representative spectroscopic data from closely related fused pyridazine and cinnoline

structures. This information serves as a valuable reference for predicting and interpreting the

spectra of novel Pyridazino[1,2-a]cinnoline compounds.

Table 1: Representative UV-Visible Spectroscopic Data of Fused Pyridazine Derivatives

Compound/De
rivative

Solvent λmax (nm)
Molar
Absorptivity
(ε)

Reference

Pyridazino[4,5-

d]pyridazine
Ethanol 235.5 Not Reported

General

Spectroscopic

Data

Substituted

Pyrazines
Various 260-320 Variable

Spectroscopic

and Calculated

Ionization

Constants of

Some Pyrazines

and Pyridazines

Table 2: Representative ¹H NMR Spectroscopic Data of Fused Pyridazine and Cinnoline

Derivatives
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Compound/
Derivative

Solvent
Chemical
Shift (δ,
ppm)

Coupling
Constant (J,
Hz)

Assignment Reference

Pyridazine

Derivatives
CDCl₃ 7.26-9.17 -

Aromatic

Protons

¹H, ¹³C, and

¹⁵N NMR

spectra of

some

pyridazine

derivatives[1]

Cinnoline CDCl₃ 7.6-8.9 -
Aromatic

Protons

General NMR

Data

Table 3: Representative ¹³C NMR Spectroscopic Data of Fused Pyridazine Derivatives

Compound/De
rivative

Solvent
Chemical Shift
(δ, ppm)

Assignment Reference

Pyridazino[4,5-

d]pyridazine
Not Specified

77.2, 84.0,

124.0, 137.6,

140.5, 153.4,

166.4, 202.6

Aromatic and

Carbonyl

Carbons

Synthesis of

Some

Functionalized

Pyridazino[4,5-

d]pyridazine

Derivatives

Table 4: Representative Mass Spectrometry Data of Fused Pyridazine Derivatives
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Compound/De
rivative

Ionization
Method

m/z (Relative
Intensity %)

Fragmentation
Pattern

Reference

Pyridazino[4,5-

d]pyridazine
EI

270 (M+ - H₂O),

44 (Base Peak)

Loss of water

from molecular

ion

Synthesis of

Some

Functionalized

Pyridazino[4,5-

d]pyridazine

Derivatives

Substituted

Pyridazines
EI Variable

Dependent on

substituents

Mass spectra of

pyridazines

Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments

cited. Researchers should adapt these protocols based on the specific properties of their

synthesized Pyridazino[1,2-a]cinnoline derivatives and the instrumentation available.

UV-Visible Spectroscopy
Objective: To determine the electronic absorption properties of the compounds.

Methodology:

Sample Preparation: A stock solution of the Pyridazino[1,2-a]cinnoline derivative is

prepared in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of

approximately 10⁻³ M. A dilution series is then prepared to obtain concentrations in the range

of 10⁻⁴ to 10⁻⁶ M.

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is

calibrated using a blank solvent reference.

Data Acquisition: The absorption spectrum is recorded over a wavelength range of 200-800

nm.

Data Analysis: The wavelength of maximum absorption (λmax) is identified. The molar

absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the
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absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1

cm).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by analyzing the chemical environment of ¹H

and ¹³C nuclei.

Methodology:

Sample Preparation: Approximately 5-10 mg of the purified Pyridazino[1,2-a]cinnoline
derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or

Acetone-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as

an internal standard (δ = 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

¹H NMR Data Acquisition: A standard one-dimensional proton NMR spectrum is acquired.

Key parameters to optimize include the number of scans, relaxation delay, and pulse width.

¹³C NMR Data Acquisition: A one-dimensional carbon NMR spectrum is acquired, often using

a proton-decoupled pulse sequence to simplify the spectrum.

2D NMR Experiments (Optional but Recommended): To aid in structure elucidation, 2D NMR

experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single

Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be

performed to establish proton-proton and proton-carbon correlations.

Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Coupling constants (J) are reported in Hertz (Hz). The integration of proton signals provides

information on the relative number of protons.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to study the

fragmentation patterns.

Methodology:
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Sample Preparation: A dilute solution of the Pyridazino[1,2-a]cinnoline derivative is

prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

Instrumentation: A mass spectrometer equipped with an appropriate ionization source is

used. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are

softer ionization techniques suitable for determining the molecular ion peak.

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-

charge ratio (m/z) of the resulting ions is measured. For high-resolution mass spectrometry

(HRMS), an instrument with high mass accuracy (e.g., a TOF or Orbitrap analyzer) is used to

determine the exact mass and elemental composition.

Data Analysis: The molecular ion peak ([M]⁺ or [M+H]⁺) is identified to confirm the molecular

weight. The fragmentation pattern is analyzed to gain structural information.

Potential Signaling Pathways
While specific signaling pathways for Pyridazino[1,2-a]cinnoline derivatives are not yet

extensively documented, the biological activities of the parent cinnoline and pyridazine

heterocycles suggest potential interactions with key cellular signaling cascades. Cinnoline

derivatives have been investigated as inhibitors of the PI3K/Akt pathway and

phosphodiesterase 10A (PDE10A)[2][3].

PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth,

proliferation, survival, and metabolism. Its dysregulation is implicated in various diseases,

including cancer. Cinnoline derivatives have shown potential as PI3K inhibitors.
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Caption: Potential inhibition of the PI3K/Akt signaling pathway by Pyridazino[1,2-a]cinnoline
derivatives.

PDE10A Inhibition and cAMP/PKA Signaling
Phosphodiesterase 10A (PDE10A) is an enzyme that degrades cyclic adenosine

monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers

involved in numerous cellular processes. Inhibition of PDE10A leads to increased intracellular

cAMP levels, which in turn activates Protein Kinase A (PKA) and downstream signaling events.

This pathway is of interest in the context of neurological and psychiatric disorders.
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Click to download full resolution via product page

Caption: Potential mechanism of PDE10A inhibition by Pyridazino[1,2-a]cinnoline derivatives.

Conclusion and Future Directions
The spectroscopic characterization of Pyridazino[1,2-a]cinnoline derivatives is fundamental to

understanding their structure-activity relationships and advancing their potential as therapeutic

agents. While a comprehensive public database of their spectroscopic properties is still

developing, the information on related heterocyclic systems provides a strong basis for their

analysis. Future research should focus on the synthesis of a broader range of these derivatives

and the detailed reporting of their quantitative spectroscopic data. Furthermore, investigation

into their specific interactions with cellular signaling pathways will be critical in elucidating their

pharmacological mechanisms and guiding future drug development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15226230?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15226230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

